tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
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Overview
Description
tert-Butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C12H20O3. It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of a tert-butyl ester group and a 4,4-dimethyl-2-oxo substituent on the cyclopentane ring. This compound is of interest in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate typically involves the esterification of 4,4-dimethyl-2-oxocyclopentanecarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxo group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-oxocyclopentane-1-carboxylate: Similar structure but lacks the 4,4-dimethyl substituents.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a cyclopentane ring.
Uniqueness
tert-Butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4,4-dimethyl groups enhances its steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
CAS No. |
1093076-46-0 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.3 |
Purity |
95 |
Origin of Product |
United States |
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